tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process can be carried out under both aqueous and anhydrous conditions. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually conducted at room temperature and can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica gel .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles under palladium-catalyzed cross-coupling conditions.
Common reagents and conditions used in these reactions include bases like cesium carbonate, solvents like 1,4-dioxane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Scientific Research Applications
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of specific cellular functions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethanolamine: Another Boc-protected amine used in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A compound with a similar brominated aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
XKOOYFHELMABPJ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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